2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid
Description
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-7-3-5-8-4-1-2-6-9(8)12-10/h1-2,4,6,10,12H,3,5,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVOBHKXEWNCDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC2=CC=CC=C2C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF₃SO₃H) . This method provides a straightforward route to the desired benzazepine structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the development of new materials and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. For example, benzazepine derivatives have been shown to inhibit certain enzymes involved in disease pathways, contributing to their therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Derivatives
2,3,4,5-Tetrahydro-1H-3-benzazepine-2-carboxylic Acid Hydrochloride (CAS 188990-16-1)
- Molecular Formula: C₁₁H₁₄ClNO₂
- Molecular Weight : 227.69 g/mol
- Key Differences : The nitrogen atom in the azepine ring is at position 3 (vs. position 1 in the target compound), and the molecule exists as a hydrochloride salt. This modification increases polarity and solubility in aqueous media. Safety data indicate hazards for skin/eye irritation (H315, H319) .
2,3,4,5-Tetrahydro-1H-2-benzazepine-8-carboxylic Acid (CAS 387876-66-6)
- Molecular Formula: C₁₁H₁₃NO₂
- Molecular Weight : 191.23 g/mol
- Key Differences : Despite sharing the same molecular formula and weight as the target compound, the carboxylic acid group is at position 8 on the benzene ring (vs. position 2 on the azepine). This positional isomerism may alter electronic properties and intermolecular interactions .
2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylic Acid
- Molecular Formula: C₁₁H₁₁NO₃
- Molecular Weight : 205.21 g/mol
- The carboxylic acid is at position 4, further diversifying its reactivity profile compared to the target compound .
Comparative Table of Key Properties
Biological Activity
2,3,4,5-Tetrahydro-1H-1-benzazepine-2-carboxylic acid (CAS No. 1367678-37-2) is a bicyclic compound that has attracted attention due to its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse research findings and case studies.
- Molecular Formula : CHNO
- Molecular Weight : 191.23 g/mol
- IUPAC Name : this compound
- InChI Key : N/A
Biological Activity Overview
The biological activity of this compound has been explored mainly in the context of its derivatives and related compounds. The following sections detail the specific biological activities reported in literature.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzazepines have shown effectiveness against various bacterial strains and fungi. A study demonstrated that certain benzazepine derivatives possess potent antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of benzazepine derivatives has been documented in several studies. For example:
- A derivative of benzazepine was shown to inhibit cell proliferation in human leukemia cells through apoptosis induction .
- Another study highlighted the cytotoxic effects of related compounds on breast cancer cell lines, suggesting a mechanism involving cell cycle arrest .
Neuroprotective Effects
Some research indicates that benzazepine compounds may have neuroprotective properties. A specific compound was reported to reduce oxidative stress and improve neuronal survival in models of neurodegeneration . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
Case Study 1: Antibacterial Activity
In a comparative study of various benzazepine derivatives, this compound exhibited moderate antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be around 32 µg/mL for Staphylococcus aureus .
| Compound | MIC (µg/mL) | Bacteria Strain |
|---|---|---|
| Benzazepine Derivative A | 16 | E. coli |
| Benzazepine Derivative B | 32 | S. aureus |
| 2,3,4,5-Tetrahydro-1H-Benzazepine | 32 | S. aureus |
Case Study 2: Cytotoxicity in Cancer Cells
A recent study evaluated the cytotoxic effects of various benzazepines on MCF-7 breast cancer cells. The results indicated that the compound induced apoptosis at concentrations above 50 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 90 |
| 50 | 60 |
| 100 | 30 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid, and how do reaction conditions influence yield?
- The compound is typically synthesized via cyclization of appropriate precursors or functionalization of the benzazepine core. For example, intermediates like 2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl chloride (CAS 188990-16-1) are used in amidation or esterification reactions under controlled pH and temperature to prevent side products . Chemoselective reduction methods (e.g., using Et3SiH/I2) can optimize regioselectivity, as demonstrated in analogous thiophene-carboxylic acid syntheses .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?
- <sup>1</sup>H/ <sup>13</sup>C NMR is essential for confirming the benzazepine ring structure and carboxylic acid proton environment. IR spectroscopy verifies the C=O stretch (~1700 cm<sup>-1</sup>) and O-H absorption (~2500-3300 cm<sup>-1</sup>). LC-MS or HRMS is recommended for molecular weight confirmation (MW: 191.23 g/mol) .
Q. How should researchers handle storage and stability concerns for this compound?
- Store under inert atmosphere (argon/nitrogen) at room temperature to minimize degradation. The hydrochloride salt derivative (CAS 188990-16-1) is more stable but requires protection from moisture and light .
Advanced Research Questions
Q. What analytical methods are validated for quantifying impurities in this compound?
- Reverse-phase HPLC with UV detection (e.g., C18 columns) is standard. Pharmacopeial methods for related benzazepines specify gradient elution with mobile phases like acetonitrile-phosphate buffer (pH 2.5). Impurities (e.g., esterified byproducts) are quantified against reference standards, with acceptance criteria ≤0.5% for individual impurities and ≤2.0% total .
Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?
- Chiral stationary phases (CSPs) such as cellulose tris(3,5-dimethylphenylcarbamate) are effective for separating stereoisomers. For example, USP methods for benazepril-related compounds use CSPs to resolve (3R)- and (3S)-isomers, with retention time differences ≥1.5 minutes .
Q. What strategies address contradictions in reported biological activities of benzazepine-carboxylic acid derivatives?
- Structural analogs (e.g., 7-chloro-1,2,3,4-tetrahydro-1-benzazepin-2-one) show anti-inflammatory activity, but discrepancies in potency may arise from substituent positioning. Computational docking studies (e.g., using AutoDock Vina) and SAR analysis of the carboxylic acid group’s electronic effects can clarify mechanisms .
Q. How can researchers design stability-indicating assays for this compound under stress conditions?
- Perform forced degradation studies:
- Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.
- Oxidative stress : 3% H2O2 at room temperature.
- Photolysis : Exposure to UV light (ICH Q1B guidelines).
- Monitor degradation products via HPLC-MS and compare to impurity profiles in Pharmacopeial standards .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
